molecular formula C8H15BrO2 B13873541 Ethyl 2-bromo-3-methylpentanoate

Ethyl 2-bromo-3-methylpentanoate

Cat. No.: B13873541
M. Wt: 223.11 g/mol
InChI Key: GORLTPVIBQVFMB-UHFFFAOYSA-N
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Description

Structurally, it features a bromine atom at the 2-position and a methyl group at the 3-position of the pentanoate chain, esterified with an ethyl group. Such compounds are critical intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral building blocks via nucleophilic substitution or elimination reactions .

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

ethyl 2-bromo-3-methylpentanoate

InChI

InChI=1S/C8H15BrO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5H2,1-3H3

InChI Key

GORLTPVIBQVFMB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OCC)Br

Origin of Product

United States

Preparation Methods

Alpha-Bromination of Ethyl 3-Methylpentanoate

This method involves direct bromination at the alpha position of the ester using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Reaction Conditions:

    • Solvents: Polar aprotic solvents such as dimethylformamide or dichloromethane.
    • Temperature: Typically 0 to 5 °C to minimize side reactions.
    • Catalysts: Lewis acids like iron(III) bromide or aluminum bromide may be used to enhance regioselectivity.
    • Brominating Agent: Bromine (Br2) or NBS.
  • Mechanism: Enolization of the ester facilitates electrophilic bromination at the alpha carbon.

  • Purification: Post-reaction, the product is extracted using liquid-liquid extraction (ethyl acetate/water) and purified by column chromatography or recrystallization.

  • Notes: This method offers good regioselectivity and moderate to high yields but requires careful control of reaction parameters to avoid polybromination or elimination side reactions.

Hell-Volhard-Zelinsky Reaction on Ethyl 3-Methylpentanoic Acid

The Hell-Volhard-Zelinsky reaction is a classical method for alpha-bromination of carboxylic acids and their esters.

  • Stepwise Process:

    • Conversion to Acyl Bromide: The carboxylic acid or ester is first converted to the corresponding acyl bromide using phosphorus tribromide (PBr3).
    • Enolization and Bromination: The acyl bromide tautomerizes to an enol form, which is then brominated at the alpha position with bromine (Br2).
    • Hydrolysis: The alpha-bromo acyl bromide intermediate is hydrolyzed to yield the alpha-bromo acid or ester.
    • Esterification (if starting from acid): If starting from the acid, esterification with ethanol under acidic conditions yields this compound.
  • Reaction Conditions:

    • Temperature: Ambient to slightly elevated temperatures (20–40 °C).
    • Solvents: Typically inert solvents such as carbon tetrachloride or dichloromethane.
  • Advantages: This method is well-established, scalable, and yields high purity products suitable for industrial production.

Multi-Step Synthesis via Cyano and Unsaturated Intermediates

Patent literature describes alternative synthetic routes involving Knoevenagel condensation and subsequent functional group transformations to obtain alpha-bromo esters.

  • Example Route:

    • Knoevenagel condensation of isovaleraldehyde with monoethyl malonate produces an α,β-unsaturated ester.
    • Bromination yields a dibromide intermediate.
    • Treatment with potassium carbonate converts the dibromide to an unsaturated monobromide.
    • Subsequent nucleophilic substitution with potassium cyanide and hydrolysis steps lead to the desired alpha-bromo ester.
  • Notes: This route is more complex but allows for stereochemical control and access to specific isomers.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Brominating agent Bromine (Br2), N-bromosuccinimide (NBS) NBS preferred for milder, selective bromination
Catalysts FeBr3, AlBr3 Enhance regioselectivity
Solvents DMF, DCM, CCl4 Polar aprotic solvents favor enolization
Temperature 0–5 °C (bromination) Low temperature reduces side reactions
Reaction time 1–4 hours Monitored by TLC or NMR
Purification methods Liquid-liquid extraction, column chromatography, recrystallization Ensure high purity and yield

Analytical and Structural Verification

  • Nuclear Magnetic Resonance Spectroscopy:

    • $$^{1}H$$ NMR confirms the presence of ethyl ester (triplet at ~1.2 ppm), methyl branching (singlet/doublet at ~0.9 ppm), and alpha-brominated methine proton (downfield shift at ~4.0–4.5 ppm).
    • $$^{13}C$$ NMR shows characteristic carbonyl carbon (~170–175 ppm) and alpha carbon shifts.
  • Infrared Spectroscopy:

    • Strong carbonyl stretch around 1735 cm$$^{-1}$$ (ester C=O).
    • C–Br stretch appears near 550–600 cm$$^{-1}$$.
  • Mass Spectrometry:

    • Molecular ion peak at m/z 223 (M$$^+$$) with isotopic pattern characteristic of bromine (1:1 ratio of $$^{79}Br$$ and $$^{81}Br$$).
  • Chromatographic Purity:

    • Verified by HPLC or GC-MS, comparing retention times with authentic standards.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages Disadvantages
Alpha-Bromination of Ester Ethyl 3-methylpentanoate Br2 or NBS, FeBr3 catalyst, DMF, 0–5 °C Direct, regioselective Requires careful temp control
Hell-Volhard-Zelinsky Reaction 3-Methylpentanoic acid or ester PBr3, Br2, hydrolysis, esterification Well-established, scalable Multi-step, uses corrosive reagents
Knoevenagel Condensation Route Isovaleraldehyde + monoethyl malonate Br2, K2CO3, KCN, hydrolysis Stereochemical control Longer, complex sequence

Research Findings and Industrial Considerations

  • The Hell-Volhard-Zelinsky reaction remains the most industrially favored due to its robustness and scalability, especially when combined with continuous flow reactors for consistent product quality.

  • Optimization of reaction parameters such as temperature, solvent polarity, and catalyst loading significantly influences yield and purity.

  • Advanced purification techniques including flash chromatography and recrystallization ensure removal of polybrominated byproducts and unreacted starting materials.

  • Computational studies (Density Functional Theory) have been employed to predict the regioselectivity and reactivity of bromination steps, aiding in reaction design.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-3-methylpentanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-methylpentanoate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to various products depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-bromo-3-methylpentanoate belongs to a broader class of brominated esters. Below is a detailed comparison with structurally and functionally related compounds, supported by data from the provided evidence:

Structural Analogues

Ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1): Molecular formula: C₇H₁₃BrO₂ Boiling point: 186°C Refractive index: 1.4566 (20°C) Key difference: Shorter carbon chain (butanoate vs. pentanoate), leading to reduced steric hindrance and lower molecular weight (209.081 g/mol vs. hypothetical ~223 g/mol for the pentanoate derivative) .

Ethyl 2-bromopentanoate (CAS 615-83-8): Molecular formula: C₇H₁₃BrO₂ Boiling point: 191°C Solubility: Insoluble in water; soluble in ethanol and ether. Key difference: Lacks the methyl group at the 3-position, resulting in a linear structure with distinct reactivity in substitution reactions .

Ethyl 3-bromo-2-oxopropanoate (CAS 70-23-5): Molecular formula: C₅H₇BrO₃ Key feature: Contains a reactive α-keto group adjacent to bromine, enabling participation in condensation or cyclization reactions (e.g., heterocycle synthesis) .

Functional Analogues

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS 154325-75-4): Molecular formula: C₉H₁₅BrO₃ Key feature: Incorporates a ketone and two methyl groups, enhancing steric and electronic effects for stereoselective synthesis .

Data Tables

Table 1: Physical and Chemical Properties of Selected Brominated Esters

Compound Name CAS No. Molecular Formula Boiling Point (°C) Refractive Index (20°C) Solubility
Ethyl 2-bromo-3-methylbutanoate 609-12-1 C₇H₁₃BrO₂ 186 1.4566 Soluble in ethanol
Ethyl 2-bromopentanoate 615-83-8 C₇H₁₃BrO₂ 191 1.4496 Insoluble in water
Ethyl 3-bromo-2-oxopropanoate 70-23-5 C₅H₇BrO₃ - 1.4496 Soluble in ethanol
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate 154325-75-4 C₉H₁₅BrO₃ - - -

Table 2: Reactivity Comparison

Compound Name Key Functional Groups Synthetic Applications
This compound Bromine, methyl, ester SN2 substitutions, chiral intermediates
Ethyl 3-bromo-2-oxopropanoate Bromine, α-keto, ester Cyclization to pyrroles or pyridines
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate Bromine, ketone, ester Asymmetric alkylation

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